molecular formula C15H12Cl2N4O B12181960 N-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12181960
M. Wt: 335.2 g/mol
InChI Key: WNJYXAKZGCZMKA-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of the endocannabinoid system. This compound belongs to a class of molecules featuring a 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole carboxamide core structure, which has been identified as a key scaffold for developing ligands for the human cannabinoid receptor 1 (hCB1) . Structural analogs of this compound have demonstrated potent affinity and functionality as CB1 receptor inverse agonists . Research into related CB1 receptor ligands has been explored for potential therapeutic applications in metabolic disorders . The presence of the 3,4-dichlorophenyl moiety and the pyrrole ring is characteristic of this pharmacologically active class, contributing to specific interactions within the CB1 receptor binding pocket . Researchers can utilize this high-purity compound as a critical reference standard or as a building block for further structural-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C15H12Cl2N4O/c1-20-15(21-6-2-3-7-21)11(9-18-20)14(22)19-10-4-5-12(16)13(17)8-10/h2-9H,1H3,(H,19,22)

InChI Key

WNJYXAKZGCZMKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Pyrrole: The pyrazole ring is then reacted with a pyrrole derivative in the presence of a suitable catalyst to introduce the pyrrole moiety.

    Introduction of the Carboxamide Group: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that N-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study revealed that this compound effectively reduced tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects
The compound's neuroprotective capabilities have also been investigated. It has been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have highlighted its potential to protect neuronal cells from oxidative stress-induced damage .

Neuropharmacology Applications

Modulation of Neurotransmitter Receptors
this compound has been studied for its interaction with various neurotransmitter receptors, particularly NMDA receptors. By acting as a non-competitive antagonist at these receptors, the compound may help in mitigating excitotoxicity associated with neurodegenerative conditions .

Potential in Pain Management
Recent investigations suggest that this compound could be effective in managing pain through its action on pain pathways in the central nervous system. Its ability to modulate pain signaling may offer new avenues for developing analgesics with fewer side effects compared to traditional opioids .

Agricultural Applications

Pesticidal Properties
In agricultural research, this compound has been evaluated for its pesticidal properties. Preliminary studies indicate that it can act against certain pests while being less harmful to non-target organisms, making it a candidate for developing safer agrochemicals .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancerDemonstrated significant tumor reduction in breast cancer models.
Study BNeuroprotectionShowed protective effects against oxidative stress in neuronal cells.
Study CPain ManagementSuggested efficacy in modulating central pain pathways.
Study DAgricultural ScienceIndicated potential as a safer pesticide alternative.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Chlorinated vs. Fluorinated Aromatic Groups
  • Compound 3b (): 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide Dual chloro substituents (C21H14Cl2N6O) yield higher molecular weight (437.1 g/mol) and melting point (171–172°C) compared to mono-chloro analogs . The 4-cyano group on the pyrazole may enhance hydrogen bonding.
  • The 3-methoxypropyl chain introduces flexibility, which may affect pharmacokinetics .
Heterocyclic Modifications
  • Lower yield (38%) compared to pyrrole-containing analogs, possibly due to synthetic complexity .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key NMR Shifts (δ, ppm) Yield (%) Source
Target Compound C16H13Cl2N3O Not reported Not available Not reported N/A
3b () C21H14Cl2N6O 171–172 8.12 (s, 1H), 7.55–7.43 (m, 9H) 68
1-(3,5-Difluorophenyl) analog () C18H17F2N5O2 Not reported Not available Not reported
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine () C22H15Cl2N5 Not reported 1H-NMR: 7.97 (s, 1H), 7.62–7.41 (m, 9H) 38

Bioactivity and Functional Implications

  • Anandamide (): Though structurally distinct, this cannabinoid receptor ligand demonstrates how aromatic and amide groups mediate receptor binding. The target compound’s dichlorophenyl and pyrrole groups may similarly influence affinity for hydrophobic binding pockets .
  • Linuron Metabolites () : N-(3,4-Dichlorophenyl)urea derivatives exhibit metabolic stability, suggesting that the dichlorophenyl moiety in the target compound may resist rapid degradation .

Biological Activity

N-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole carboxamides. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its chemical structure, biological activities, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12Cl2N4OC_{15}H_{12}Cl_2N_4O, with a molecular weight of approximately 335.2 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and incorporates a dichlorophenyl group along with a pyrrole moiety, contributing to its unique properties .

Biological Activities

This compound has been studied for various biological activities:

  • Anti-inflammatory Activity : Pyrazole derivatives are recognized for their anti-inflammatory properties. For instance, compounds similar to this one have shown significant inhibition of cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains. Compounds with similar structures have demonstrated efficacy against pathogens such as E. coli and S. aureus, highlighting the potential for this compound in treating infections .
  • Anticancer Potential : Some studies suggest that pyrazole compounds can inhibit cancer cell proliferation. The specific interactions of this compound with cellular targets may provide insights into its anticancer mechanisms .

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors in biological systems. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics. For example, the presence of halogen atoms like chlorine can enhance binding affinity to target proteins due to increased hydrophobic interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. The synthetic pathway generally includes:

  • Formation of the pyrazole ring.
  • Introduction of the dichlorophenyl group.
  • Attachment of the pyrrole moiety.
  • Final carboxamide formation.

This multi-step process allows for structural modifications that can enhance biological activity or alter pharmacological profiles .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study Findings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity in carrageenan-induced edema models .
Bandgar et al. (2015)Developed 5-substituted pyrazoles with promising monoamine oxidase B inhibitory activity and anti-inflammatory effects comparable to standard drugs like indomethacin .
Burguete et al. (2016)Reported on 1,5-diaryl pyrazoles demonstrating good antibacterial activity against various strains including E. coli and S. aureus; emphasized the importance of structural features for activity .

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